1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIZPNWNADCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid
The foundational step in synthesizing the target compound is the preparation of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core. A patented hydrothermal method (CN102924371B) offers a high-yield, environmentally friendly approach.
Hydrothermal Reaction Conditions
- Reactants : 2-chloro-5-trifluoromethylpyridine (0.54 g) and water (17 mL).
- Equipment : 25 mL jacketed hydrothermal reactor.
- Conditions : Sealed reaction at 100–180°C for 24–72 hours.
- Yield : >80% after cooling and crystallization.
This method produces thermally stable, defect-free crystals due to controlled hydrothermal conditions, avoiding organic solvents and minimizing waste.
Table 1: Key Parameters for Hydrothermal Synthesis
| Parameter | Value Range |
|---|---|
| Temperature | 100–180°C |
| Reaction Time | 24–72 hours |
| Solvent | Water |
| Yield | 80–85% |
Integrated Synthesis Pathway
Combining the core synthesis and alkylation steps yields the target compound:
Analytical Characterization
Commercial suppliers (GlpBio, Sigma-Aldrich) provide critical physicochemical data:
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 941869-20-1 |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| Purity | ≥93% (HPLC) |
| Storage | Room temperature, dry |
Environmental and Operational Considerations
The hydrothermal method’s use of water as a solvent aligns with green chemistry principles, reducing toxic waste. However, the alkylation step may require solvents like DMF, necessitating waste management protocols.
Challenges and Optimization Opportunities
- Selectivity : Ensuring mono-alkylation at the pyridine nitrogen.
- Yield Improvement : Optimizing stoichiometry and catalyst use.
- Solvent Alternatives : Exploring ionic liquids or microwave-assisted reactions for faster kinetics.
Chemical Reactions Analysis
Oxidation Reactions
The 6-oxo group and dihydropyridine core enable oxidation to pyridine derivatives. Key reagents and outcomes include:
| Reagent System | Conditions | Product Formed | Yield (%) | Citation |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60–80°C, 4–6 hrs | Pyridine-3-carboxylic acid derivative | 72–85 | |
| CrO₃ (Jones reagent) | Acetone, 0°C → RT, 2 hrs | Oxidized pyridine with ketone retention | 68 | |
| O₂ (catalytic CuCl₂) | DMF, 120°C, 12 hrs | Aromatic ring hydroxylation | 41 |
Mechanistic Insight : Oxidation typically proceeds via radical intermediates or electrophilic attack on the electron-rich dihydropyridine ring. The fluorobenzyl group remains inert under these conditions due to C–F bond stability.
Reduction Reactions
Selective reduction targets the ketone or dihydropyridine ring:
| Reagent | Conditions | Site Reduced | Product | Selectivity |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 30 min | 6-oxo → 6-hydroxy | 1-(4-Fluorobenzyl)-6-hydroxydihydropyridine | >90% |
| LiAlH₄ | THF, reflux, 2 hrs | Carboxylic acid → alcohol | Primary alcohol derivative | 78% |
| H₂ (Pd/C catalyst) | EtOAc, 50 psi, 6 hrs | Dihydropyridine → piperidine | Saturated N-heterocycle | 63% |
The carboxylic acid group requires protection (e.g., methyl ester) prior to LiAlH₄ reduction to avoid side reactions.
Substitution Reactions
The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Base | Solvent | Temperature | Product | Efficiency |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80°C, 8 hrs | 1-(4-Piperidinobenzyl) derivative | 58% |
| Sodium thiophenoxide | CsF | DMSO | 120°C, 12 hrs | Thioether analog | 44% |
| Ammonia (7M in MeOH) | None | Sealed tube | 100°C, 24 hrs | 4-Aminobenzyl variant | 32% |
Fluorine substitution occurs regioselectively at the para-position due to electronic activation by the benzyl group.
Amide Coupling
The carboxylic acid engages in peptide-like bond formation:
| Coupling Reagent | Amine Partner | Solvent | Activator | Product | Yield |
|---|---|---|---|---|---|
| HATU | 6-Methylpyridin-2-amine | DMF | DIPEA | Carboxamide with pyridyl moiety | 86% |
| EDCl/HOBt | Cycloheptylamine | CH₂Cl₂ | DMAP | N-Cycloheptyl carboxamide | 74% |
| DCC | 4-Aminopyridine | THF | None | Pyridine-linked conjugate | 65% |
Microwave-assisted coupling (100°C, 20 min) improves reaction rates by 3-fold compared to conventional heating .
Hydrolysis and Decarboxylation
Controlled degradation pathways:
| Reaction Type | Conditions | Major Product | Application Relevance |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 5 hrs | 6-Oxo-1,6-dihydropyridine | Core structure for analogs |
| Alkaline hydrolysis | 2N NaOH, EtOH, 70°C, 3 hrs | Decarboxylated pyridone | Bioactive intermediate |
| Enzymatic (lipase) | Phosphate buffer, 37°C | Chiral acid metabolites | Prodrug activation studies |
Decarboxylation occurs competitively above 150°C, forming volatile CO₂ .
Industrial-Scale Modifications
Large batches employ optimized protocols:
| Process | Key Parameter | Outcome | Throughput |
|---|---|---|---|
| Continuous Hantzsch synthesis | Flow rate = 5 mL/min | 92% purity, 18 kg/day | High |
| Catalytic hydrogenation | 10% Pd/C, 30 bar H₂ | Full saturation in <1 hr | Scalable |
| Microwave-assisted NAS | 300 W, 15 min | 80% yield at 10 mol scale | Rapid |
These methods emphasize solvent recycling (e.g., DMF recovery >95%) and catalyst reuse (Pd/C ×5 cycles) .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that derivatives of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (HCT-15) and human glioblastoma (U251) . The mechanism of action is believed to involve the induction of apoptosis through interactions with specific proteins in cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HCT-15 | 7.94 |
| 3b | U251 | 9.24 |
These findings suggest that this compound could serve as a lead structure for developing novel anticancer therapies.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in developing new antibiotics . The presence of the dihydropyridine moiety is often associated with enhanced biological activity against microbial pathogens.
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and survival.
- Infectious Diseases : As a novel antimicrobial agent to combat resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study conducted by researchers synthesized several derivatives of dihydropyridine carboxylic acids and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds with fluorine substitutions exhibited enhanced potency compared to their non-fluorinated counterparts. These findings support the hypothesis that fluorination can significantly influence the biological activity of small molecules .
Case Study 2: In Silico Studies
In silico studies utilizing molecular docking simulations have been performed to predict how these compounds interact with target proteins involved in cancer pathways. The results indicated favorable binding affinities for key proteins such as PARP-1, suggesting that these compounds could be designed to inhibit specific pathways critical for cancer cell survival .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the dihydropyridine ring can participate in redox reactions. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall binding and activity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.
Uniqueness
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can enhance its chemical and biological properties compared to other dihydropyridine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 941869-20-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.22 g/mol
- IUPAC Name : 1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
- Purity : ≥ 95% .
Structural Features
The compound features a dihydropyridine core with a fluorobenzyl substituent, which is crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown inhibition of various kinases involved in cancer progression:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.36 |
| Compound B | CDK9 | 1.8 |
| Compound C | VEGFR-2 | 1.46 |
These findings suggest that the compound may also possess similar inhibitory effects on kinases critical for tumor growth and angiogenesis .
The proposed mechanisms through which the compound exerts its anticancer effects include:
- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways.
Anti-inflammatory Effects
In addition to anticancer properties, there is emerging evidence regarding the anti-inflammatory potential of this compound. It is hypothesized that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
Study 1: In Vivo Efficacy in Tumor Models
A recent preclinical study evaluated the efficacy of a related compound in reducing tumor growth in xenograft models of colorectal cancer. The study demonstrated that oral administration led to a significant reduction in tumor size compared to control groups, indicating potential therapeutic applications .
Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies have shown that compounds in this class exhibit favorable absorption and distribution profiles in animal models. For example, one study reported an oral bioavailability exceeding 50%, making it a candidate for further development as an oral therapeutic agent .
Safety Profile
While specific toxicity data for this compound is limited, general safety assessments indicate low acute toxicity. Hazard statements associated with similar compounds include potential harmful effects if ingested or inhaled, necessitating standard laboratory safety precautions .
Q & A
Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of fluorobenzyl derivatives with pyridine precursors, followed by oxidation or cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are often used to optimize coupling reactions . Reaction temperature and stoichiometry must be tightly controlled to minimize byproducts. Historical routes (e.g., acid-catalyzed cyclization) may yield 60–70% purity, while modern catalytic methods improve yields to >85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key markers include:
- ¹H NMR : Peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and the dihydropyridine ring protons (δ 6.5–7.0 ppm) .
- ¹³C NMR : Carbonyl signals (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm) .
High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are recommended for validating molecular weight and purity .
Q. What safety protocols are recommended for handling this compound, based on analogs with similar reactive groups?
- Methodological Answer : While direct toxicity data for this compound is limited, analogs (e.g., 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) require full PPE (gloves, lab coats, goggles) and fume hood use . Avoid exposure to moisture or high temperatures, as decomposition may release hazardous vapors. Store in inert, airtight containers at 2–8°C .
Advanced Research Questions
Q. How can researchers evaluate and optimize synthetic routes for scalability and reproducibility in academic settings?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. For example, a central composite design revealed that increasing palladium catalyst concentration from 2% to 5% improved yield by 15% in analogous syntheses . Reproducibility can be enhanced by strict adherence to anhydrous conditions and in-situ monitoring via FT-IR or LC-MS .
Q. How should contradictions in spectroscopic data (e.g., NMR shifts between batches) be systematically investigated?
- Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Steps include:
- Batch Comparison : Analyze multiple batches via HPLC-MS to identify impurity profiles .
- Solvent Effects : Re-dissolve the compound in deuterated DMSO vs. CDCl₃ to assess tautomeric shifts .
- 2D NMR : Use COSY or HSQC to resolve overlapping signals, particularly for dihydropyridine ring protons .
Q. What methodological approaches are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies can be conducted by incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC at intervals (0, 7, 30 days). For analogs, acidic conditions (pH < 4) caused 20% degradation over 7 days, while neutral/basic conditions were stable .
Q. How can researchers profile impurities in synthesized batches, and what thresholds are considered acceptable for publication-quality data?
- Methodological Answer : Impurity profiling requires orthogonal methods:
- HPLC-DAD : Detect UV-active impurities (≥0.1% relative abundance) .
- LC-MS/MS : Identify structural analogs or decomposition products (e.g., defluorinated byproducts) .
Acceptable thresholds: ≤1.0% for major impurities, ≤0.5% for genotoxic species, aligned with ICH Q3A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
